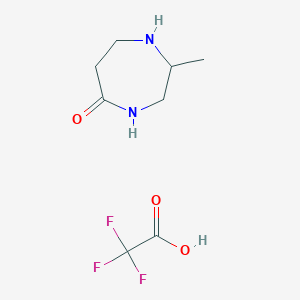

(2S,6S)-2,6-Dimethylpiperazine oxalate

Descripción general

Descripción

(2S,6S)-2,6-Dimethylpiperazine oxalate is a chemical compound that is widely used in scientific research. This compound has a unique structure that makes it an ideal candidate for various applications in the field of biochemistry and pharmacology. In

Aplicaciones Científicas De Investigación

Chemistry and Biology of Dioxopiperazines

- Dioxopiperazines, including (2S,6S)-2,6-Dimethylpiperazine oxalate, have different regioisomeric forms derived from bond-disconnection precursors. They serve as a catalyst for new biomedical research initiatives, particularly in the synthesis of complex heterocycles with potential biological activities (Witiak & Wei, 1990).

Asymmetric Synthesis of Piperazine Alkaloids

- Piperazine alkaloids synthesized from compounds like (2S,6S)-2,6-Dimethylpiperazine are significant in developing pharmaceutical compounds. Their synthesis involves catalytic asymmetric hydrogenation, indicating their potential in medicinal chemistry (Takeuchi, Ohgo, Miyoshi, Shin, & Yonezawa, 1990).

Inorganic Chemistry and Material Science

- The compound finds applications in inorganic chemistry, particularly in the synthesis of metal phosphate-oxalates with layered and zeolitic structures. Such structures have applications in various fields including catalysis and materials science (Luan, Zou, Lin, Cai, & Huang, 2018).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- The compound is also useful in NMR spectroscopy for the discrimination of geometrical isomers, aiding in chemical structure analysis (Tsutsui, Watanabe, Ohta, & Takizawa, 1980).

Synthesis of Catalytic Inhibitors

- Bis(2,6-dioxopiperazines), which can be derived from (2S,6S)-2,6-Dimethylpiperazine, are used as catalytic inhibitors of DNA topoisomerase II. They are valuable as molecular probes, cardioprotectors, and in the treatment of cancer (Andoh, 1998).

Mecanismo De Acción

Target of Action

The primary target of (2S,6S)-2,6-Dimethylpiperazine Oxalate is the NMDA (N-methyl-D-aspartate) receptor . This receptor plays a crucial role in neuronal signaling, particularly in synaptic plasticity and memory function.

Mode of Action

This compound interacts with its targets by antagonizing the NMDA receptor . This means it inhibits the activity of the NMDA receptor, leading to changes in neuronal signaling.

Biochemical Pathways

The compound affects the glutamatergic system , which is the primary excitatory neurotransmitter system in the brain . By inhibiting NMDA receptors, it modulates the glutamatergic signaling pathway, leading to downstream effects on synaptic plasticity and neuronal communication.

Pharmacokinetics

Similar compounds are known to have good bioavailability and can cross the blood-brain barrier effectively .

Result of Action

The molecular and cellular effects of the compound’s action include changes in neuronal signaling and synaptic plasticity . These changes can lead to alterations in cognitive function and mood regulation. For instance, it has been shown to have antidepressant effects .

Análisis Bioquímico

Biochemical Properties

It is known to be a metabolite of ketamine, a drug used for anesthesia .

Cellular Effects

(2S,6S)-2,6-Dimethylpiperazine Oxalate has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

(2S,6S)-2,6-dimethylpiperazine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.C2H2O4/c1-5-3-7-4-6(2)8-5;3-1(4)2(5)6/h5-8H,3-4H2,1-2H3;(H,3,4)(H,5,6)/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDBJISJUXHDLI-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](N1)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1523530-70-2 | |

| Record name | Piperazine, 2,6-dimethyl-, (2S,6S)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3059871.png)

![4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B3059878.png)

![{[1-(3-Fluorophenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride](/img/structure/B3059889.png)